p-Cumenyl cyclopropyl ketone
Overview
Description
p-Cumenyl cyclopropyl ketone: is an organic compound with the molecular formula C13H16O . It is also known by its IUPAC name, cyclopropyl [4-(propan-2-yl)phenyl]methanone . This compound features a cyclopropyl group attached to a phenyl ring substituted with an isopropyl group, making it a unique ketone with interesting chemical properties.
Mechanism of Action
Target of Action
Cyclopropyl ketones, a class of compounds to which p-cumenyl cyclopropyl ketone belongs, are known to interact with various biochemical targets .
Mode of Action
This compound, like other cyclopropyl ketones, is likely to undergo C-C activation, a process that involves the breaking of carbon-carbon bonds . This activation is facilitated by a metalloradical mechanism, which enables new subsequent reactivity . For instance, the cross-coupling of cyclopropyl ketones with organozinc reagents and chlorotrimethylsilane can lead to the formation of 1,3-difunctionalized, ring-opened products .
Biochemical Pathways
Cyclopropyl ketones are known to be involved in various biochemical reactions, including the formation of cyclopropane structures . These structures are present in numerous biological compounds .
Pharmacokinetics
Cyclopropanes, a class of compounds to which this compound belongs, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Result of Action
The activation of cyclopropanes by transition metals, a process relevant to cyclopropyl ketones, has implications for organic synthesis and homogeneous catalysis .
Action Environment
The stability and reactivity of cyclopropyl ketones, in general, can be influenced by various factors, including temperature, ph, and the presence of other chemical agents .
Biochemical Analysis
Biochemical Properties
p-Cumenyl cyclopropyl ketone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to participate in π–π stacking interactions with aromatic side chains of proteins, which can influence protein stability and function . Additionally, this compound can undergo ring-opening reactions catalyzed by enzymes, leading to the formation of γ-cyanoketones . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been shown to affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key metabolic enzymes, thereby influencing cellular energy homeostasis . The compound’s impact on cell signaling pathways can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis . These effects underscore the compound’s potential as a modulator of cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it can participate in cyclopropanation reactions, where it forms cyclopropyl rings through interactions with carbenes . These binding interactions can lead to changes in enzyme activity and subsequent alterations in gene expression, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound can undergo kinetic resolution, leading to the formation of chiral cycloadducts with high enantiomeric excess . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects on cellular metabolism and function. At higher doses, it may induce toxic or adverse effects, such as oxidative stress and inflammation . These dosage-dependent effects emphasize the need for careful dosage optimization in experimental studies to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the oxidation of ketone bodies, such as β-hydroxybutyrate and acetoacetate, which are critical for cellular energy production . Additionally, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle and fatty acid oxidation, further impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by membrane transporters, such as ATP-binding cassette transporters . Once inside the cell, this compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Cumenyl cyclopropyl ketone typically involves the reaction of p-cumenyl chloride with cyclopropyl magnesium bromide in the presence of a catalyst. This Grignard reaction forms the desired ketone through nucleophilic addition to the carbonyl group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced catalytic systems and controlled environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Cumenyl cyclopropyl ketone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this ketone typically yields secondary alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropyl ring or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation or nitration reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones with additional oxygen functionalities.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound
Scientific Research Applications
Chemistry: p-Cumenyl cyclopropyl ketone is used as a precursor in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions .
Biology and Medicine: Research into the biological activity of this compound is ongoing, with studies exploring its potential as a pharmacophore in drug design and development .
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties .
Comparison with Similar Compounds
- Cyclopropyl phenyl ketone
- Cyclopropyl methyl ketone
- p-Isopropylbenzyl ketone
Comparison: p-Cumenyl cyclopropyl ketone is unique due to the presence of both a cyclopropyl group and an isopropyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and physical properties compared to other similar ketones. For instance, the steric hindrance and electronic effects of the isopropyl group can influence the compound’s reactivity and stability .
Properties
IUPAC Name |
cyclopropyl-(4-propan-2-ylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-9(2)10-3-5-11(6-4-10)13(14)12-7-8-12/h3-6,9,12H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKCTUAFZPHYTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219775 | |
Record name | p-Cumenyl cyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6952-91-6 | |
Record name | Cyclopropyl[4-(1-methylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6952-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Cumenyl cyclopropyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC70848 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70848 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Cumenyl cyclopropyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-cumenyl cyclopropyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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